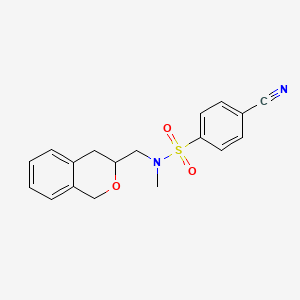

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide

説明

4-Cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-cyano-substituted benzene ring and an N-methylbenzenesulfonamide core. The compound features an isochroman-3-ylmethyl group, a bicyclic ether structure, as a substituent on the sulfonamide nitrogen.

特性

IUPAC Name |

4-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-20(24(21,22)18-8-6-14(11-19)7-9-18)12-17-10-15-4-2-3-5-16(15)13-23-17/h2-9,17H,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQBVAGNNYUJEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with a suitable alkylating agent to form the isochroman-3-ylmethyl intermediate.

Introduction of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

化学反応の分析

Types of Reactions

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activity.

Drug Discovery: The compound serves as a scaffold for the design and synthesis of novel drug candidates.

Biological Studies: It is used in various biological assays to study its effects on different biological targets.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Functional Analogues

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Substituents : Methyl group on the benzene ring and a 5-methyloxazole sulfamoyl group.

- Activity : Demonstrated antimicrobial properties, highlighting the sulfonamide core’s role in targeting microbial enzymes .

- Comparison: The absence of a cyano group and the presence of an oxazole ring differentiate its electronic profile and binding specificity.

N-Methylbenzenesulfonamide Standard (CAS 5183-78-8)

- Substituents : Simple N-methylbenzenesulfonamide without additional functional groups.

- Activity : Used as a reference standard in analytical chemistry, indicating the foundational role of the sulfonamide moiety .

4-Anilinoquinazoline Derivatives (Literature Compounds 6 and 8)

- Substituents : N-Methylbenzenesulfonamide linked to a quinazoline scaffold.

- Activity : Inhibitors of cardiac troponin I–interacting kinase (TNNi3K), with binding mediated by water-bridged interactions between the sulfonamide and residues E509/T539 .

- Comparison : The target compound’s isochroman group may replace the quinazoline’s role in hinge-binding, suggesting a divergent mechanism but retaining the sulfonamide’s critical interaction capability .

Lecozotan Hydrochloride (CAS 433282-68-9)

- Substituents: 4-Cyano-N-(pyridin-2-yl)benzamide with a piperazine-benzodioxin group.

- Activity : 5-HT1A receptor antagonist for Alzheimer’s disease .

- Comparison: While structurally distinct (benzamide vs. sulfonamide), both compounds utilize a 4-cyano group for electronic effects. The isochroman in the target compound may mimic the benzodioxin’s role in receptor binding .

Comparative Data Table

Key Research Findings

Sulfonamide Core : The N-methylbenzenesulfonamide group is a common feature in kinase inhibitors (e.g., TNNi3K), where it facilitates water-mediated interactions with catalytic residues .

Role of 4-Cyano Group: The electron-withdrawing cyano substituent increases sulfonamide acidity, enhancing hydrogen-bonding capacity—a critical factor in binding affinity .

Isochroman Substituent : The bicyclic ether structure may improve pharmacokinetic properties (e.g., metabolic stability and blood-brain barrier penetration) compared to simpler alkyl or aromatic groups .

生物活性

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry and drug discovery due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A cyano group which enhances its reactivity.

- An isochroman moiety , contributing to its biological interactions.

- A benzenesulfonamide core , which is often associated with various pharmacological activities.

The biological activity of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrase IX , an enzyme that plays a crucial role in pH regulation in tumor cells. By inhibiting this enzyme, the compound can disrupt tumor growth by affecting cellular proliferation and promoting apoptosis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. For instance, studies have demonstrated its effectiveness in reducing cell viability in cancer cell lines through its action on carbonic anhydrase IX.

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the chemical structure of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide affect its biological activity. For example, variations in the substituents on the benzenesulfonamide core can lead to different levels of enzyme inhibition or receptor binding affinities.

Case Studies

- Anticancer Studies : In vitro assays demonstrated that 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide significantly inhibited the growth of cancer cell lines expressing high levels of carbonic anhydrase IX. The IC50 values observed were comparable to established inhibitors, suggesting strong potential for therapeutic applications in oncology.

- Pain Modulation : Preliminary studies indicated that the compound could influence nociceptive pathways, warranting further investigation into its use as an analgesic agent. However, detailed pharmacokinetic studies are necessary to establish efficacy and safety profiles .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide | Cyano group, isochroman moiety | Antitumor, potential analgesic |

| 4-cyanobenzenesulfonamide | Lacks isochroman moiety | Moderate enzyme inhibition |

| N-(isochroman-3-ylmethyl)benzenesulfonamide | Lacks cyano group | Reduced biological activity |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) and intermediate purification. For example, sulfonamide formation often requires controlled stoichiometry of sulfonyl chloride and amine derivatives to avoid side reactions like over-alkylation . In analogous benzenesulfonamide syntheses, yields improved from 37% to 73% by adjusting coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and protecting groups for reactive sites . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound from byproducts.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR can confirm substitution patterns (e.g., cyano group at C4, isochroman-methyl group at N-position) and assess rotational barriers in sulfonamide bonds .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., distinguishing between isochroman and tetrahydroisoquinoline derivatives) .

- HPLC-PDA: Monitors purity (>98%) using reverse-phase columns (C18) with acetonitrile/water mobile phases, especially for detecting hydrolyzed byproducts .

Q. How can researchers design preliminary biological activity screens for this compound?

Methodological Answer: Initial screens should focus on target-specific assays based on structural analogs. For instance, benzenesulfonamides with electron-withdrawing groups (e.g., cyano) often exhibit NLRP3 inflammasome inhibition . Use in vitro models (e.g., LPS-primed macrophages) to measure IL-1β suppression via ELISA. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity. Dose-response curves (0.1–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide?

Methodological Answer: Single-crystal X-ray diffraction determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, in N-(4-methoxyphenyl)benzenesulfonamide, the sulfonamide S–N bond length (1.63 Å) and planarity of the benzene ring were critical for confirming resonance stabilization . Co-crystallization with target proteins (e.g., NLRP3) can reveal binding conformations, but requires ≥95% compound purity and cryoprotection (e.g., glycerol) to prevent crystal degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Substituent Variation: Replace the cyano group with nitro, halogen, or methylsulfonyl to assess electronic effects on bioactivity .

- Scaffold Hybridization: Incorporate isochroman into fused heterocycles (e.g., imidazo[1,2-a]pyrimidine) to enhance metabolic stability, as seen in 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide .

- Pharmacokinetic Profiling: Use liver microsomes to measure CYP450-mediated degradation and LogP values (via shake-flask method) to optimize bioavailability .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time. For example, IL-1β secretion in macrophages varies with LPS priming duration .

- Statistical Modeling: Apply Design of Experiments (DoE) to identify confounding factors (e.g., pH, temperature) and optimize assay reproducibility .

- Orthogonal Validation: Confirm activity using alternate methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

Data Contradiction Analysis

- Example: Discrepancies in IC values may arise from differences in cell lines (e.g., THP-1 vs. primary macrophages) or compound solubility (use DMSO stock solutions ≤0.1% to avoid solvent toxicity) .

- Resolution: Perform solubility studies (e.g., nephelometry) and validate with LC-MS to confirm intact compound presence in assay media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。